Tris(cyclopentadienyl)yttrium(III)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

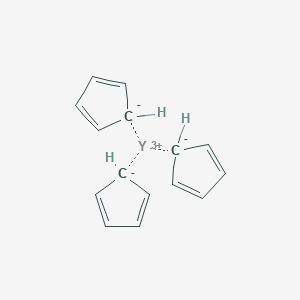

Tris(cyclopentadienyl)yttrium(III) is an organometallic compound with the chemical formula Y(C5H5)3. It is composed of a central yttrium atom coordinated to three cyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including materials science and catalysis .

准备方法

Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)yttrium(III) can be synthesized through the reaction of yttrium trichloride with sodium cyclopentadienide in tetrahydrofuran. The reaction mixture is then evaporated to remove the solvent, and the remaining solid is sublimated at 250°C under vacuum to obtain the pure compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves the use of high-purity reagents and controlled environments to ensure the quality and purity of the final product .

化学反应分析

Types of Reactions: Tris(cyclopentadienyl)yttrium(III) undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form yttrium oxide (Y2O3).

Substitution: It can participate in ligand exchange reactions where the cyclopentadienyl ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Typically involves oxygen or other oxidizing agents.

Substitution: Requires suitable ligands and solvents, often under inert atmosphere conditions to prevent unwanted side reactions.

Major Products:

Oxidation: Yttrium oxide (Y2O3).

Substitution: Various substituted yttrium compounds depending on the ligands used.

科学研究应用

Tris(cyclopentadienyl)yttrium(III) has several applications in scientific research:

作用机制

The mechanism by which tris(cyclopentadienyl)yttrium(III) exerts its effects is primarily through its ability to act as a precursor in various chemical reactions. The cyclopentadienyl ligands stabilize the yttrium center, allowing it to participate in reactions that form yttrium-containing products. The molecular targets and pathways involved depend on the specific application, such as the formation of thin films or the synthesis of pharmaceuticals .

相似化合物的比较

- Tris(butylcyclopentadienyl)yttrium(III)

- Yttrium(III) chloride

- Yttrium(III) acetate hydrate

- Tris[N,N-bis(trimethylsilyl)amide]yttrium

Comparison: Tris(cyclopentadienyl)yttrium(III) is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other yttrium compounds. For example, tris(butylcyclopentadienyl)yttrium(III) has bulkier ligands, affecting its steric properties and reactivity .

常见问题

Basic Research Questions

Q. What synthetic protocols are recommended for preparing Tris(cyclopentadienyl)yttrium(III) with high purity and yield?

- Methodological Answer : Synthesis should be conducted under rigorously dry, inert conditions (e.g., argon or nitrogen atmosphere) due to the compound’s reactivity with moisture and air . Use Schlenk-line techniques or gloveboxes for handling. Cyclopentadienyl ligands (CpH) are typically reacted with yttrium halides (e.g., YCl₃) in anhydrous tetrahydrofuran (THF) or diethyl ether. Post-synthesis, purify via sublimation or recrystallization, and confirm purity using elemental analysis and NMR spectroscopy. Ensure stoichiometric control to avoid ligand disproportionation .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing Tris(cyclopentadienyl)yttrium(III)?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolves molecular geometry, bond lengths, and coordination environment. Single-crystal XRD is preferred for structural elucidation .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., C₆D₆) confirm ligand integrity and detect impurities.

- Fourier-Transform Infrared (FTIR) : Identifies Y–C bonding modes (400–600 cm⁻¹) and cyclopentadienyl ring vibrations .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways under inert atmospheres.

Q. What safety protocols are critical for handling Tris(cyclopentadienyl)yttrium(III) in laboratory settings?

- Methodological Answer :

- Storage : Seal in flame-resistant containers under inert gas (argon) and store at –20°C to minimize degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, flame-resistant lab coats, and safety goggles. Employ fume hoods for manipulations.

- Emergency Measures : For spills, neutralize with dry sand or vermiculite; avoid water due to pyrophoric reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data to model the electronic structure of Tris(cyclopentadienyl)yttrium(III)?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict molecular orbitals, ligand field effects, and redox potentials. Compare computed bond lengths/angles with XRD data to validate models. Software like Gaussian or ORCA can simulate NMR chemical shifts and vibrational spectra, aiding assignments . Address discrepancies by adjusting basis sets (e.g., LANL2DZ for yttrium) or solvation models.

Q. What experimental strategies resolve contradictions in reported thermal stability data for Tris(cyclopentadienyl)yttrium(III)?

- Methodological Answer : Discrepancies often arise from variations in sample purity, heating rates, or atmospheric conditions. Standardize testing by:

- Controlled Atmosphere TGA : Compare stability under argon vs. nitrogen.

- Isothermal Gravimetry : Measure decomposition kinetics at fixed temperatures.

- Post-TGA Analysis : Use XRD or SEM to identify decomposition byproducts (e.g., Y₂O₃) . Replicate studies using identical synthetic batches to isolate variables.

Q. What challenges arise when using Tris(cyclopentadienyl)yttrium(III) in atomic layer deposition (ALD), and how can process parameters be optimized?

- Methodological Answer : Challenges include low vapor pressure and precursor decomposition. Mitigate via:

- Vapor Pressure Enhancement : Ligand modification (e.g., methylcyclopentadienyl derivatives) or co-sublimation with donor ligands (e.g., TMEDA) .

- ALD Cycle Optimization : Adjust pulse times (e.g., 1–5 s for precursor, 10–30 s for purge) and substrate temperatures (150–300°C). Monitor film growth with in-situ quartz crystal microbalance (QCM) .

Q. Methodological Considerations for Research Design

- Reproducibility : Document synthetic conditions (solvent purity, inert gas flow rates) and instrument calibration details .

- Data Validation : Cross-reference spectroscopic data with computational models to confirm assignments .

- Ethical Compliance : Obtain institutional approval for hazardous material protocols and disposal .

属性

CAS 编号 |

1294-07-1 |

|---|---|

分子式 |

C15H15Y |

分子量 |

284.18 g/mol |

IUPAC 名称 |

cyclopenta-1,3-diene;yttrium(3+) |

InChI |

InChI=1S/3C5H5.Y/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |

InChI 键 |

IUJOPJIXAVSZIQ-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Y+3] |

规范 SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Y+3] |

Key on ui other cas no. |

1294-07-1 |

Pictograms |

Flammable |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。